6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one
Description
The compound 6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic molecule with a complex fused-ring architecture. Its structure comprises:
- A pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a thienyl group bearing a 2,5-dimethylpyrrole substituent.
- A thiazolo[3,2-a]pyrimidin-5-one moiety fused at position 6 of the pyrazolo[1,5-a]pyrimidine system.
Properties
IUPAC Name |
6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-yl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS2/c1-13-3-4-14(2)27(13)18-6-9-30-20(18)16-11-19-23-7-5-17(28(19)25-16)15-12-24-22-26(21(15)29)8-10-31-22/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXORNGAYJKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=C6N(C5=O)C=CS6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N5O2S2
- CAS Number : 439108-96-0
- Molecular Weight : 423.57 g/mol
Biological Activity Overview
This compound has been investigated primarily for its activity against various kinases and its potential as an anticancer agent. The following sections detail specific biological activities and mechanisms.
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit significant inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), a common target in acute myeloid leukemia (AML). The inhibition of FLT3 is crucial as mutations in this kinase are associated with poor prognosis in AML patients.
Key Findings :
- Inhibitory potency against FLT3 mutations was observed with IC50 values in the nanomolar range for related compounds, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance activity against resistant strains of cancer cells .
The mechanism through which this compound exerts its effects involves the inhibition of kinase activity. The structural features of the compound allow it to bind effectively to the ATP-binding site of FLT3, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 34f | FLT3-ITD | 4 |
| 34f | FLT3-D835Y | 1 |
| Related Compound | CDK2/E | >20 |
Note: IC50 values represent the concentration required to inhibit 50% of the target kinase activity.
Case Study 1: Efficacy in AML Models
A recent study evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in AML models. The compounds demonstrated significant antiproliferative effects on cell lines harboring FLT3 mutations. The study highlighted that derivatives with additional substituents at specific positions exhibited enhanced potency compared to unsubstituted analogs .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various pyrazolo[1,5-a]pyrimidine derivatives. It was found that modifications at the thienyl and pyrrol moieties significantly influenced biological activity. For instance, the introduction of methyl groups at specific positions led to increased binding affinity for FLT3, suggesting a pathway for optimizing therapeutic agents targeting this kinase .
Comparison with Similar Compounds
Key Observations :
- Core Modifications: Replacement of the thiazolo[3,2-a]pyrimidinone with triazolo systems (e.g., ) shifts activity toward enzyme inhibition (e.g., xanthine oxidase).
Comparison with Analogues :
Q & A
Q. How to design a scalable synthesis protocol for academic labs?
- Methodological Answer : Prioritize one-pot reactions (e.g., ) to reduce purification steps and use cost-effective catalysts (e.g., acetic acid). For scale-up, ensure solvent recovery (e.g., methanol distillation) and replace hazardous reagents (e.g., formalin) with greener alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
